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Application Notes and Protocols: (R)Asundexian in Combination with Antiplatelet Therapy

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Compound of Interest		
Compound Name:	(R)-Asundexian	
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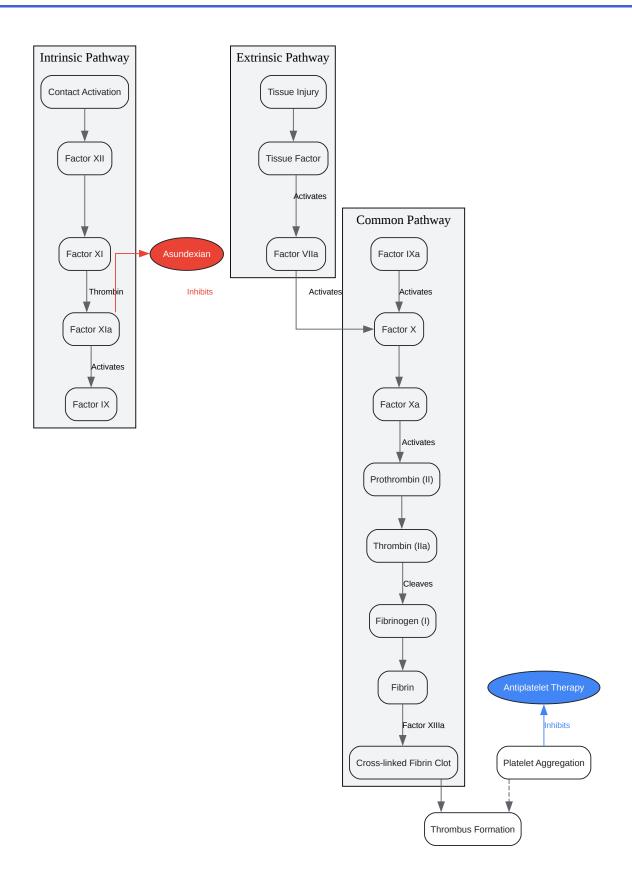
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical studies investigating the efficacy and safety of **(R)-Asundexian**, an oral Factor XIa (FXIa) inhibitor, when used in combination with antiplatelet therapy. The information is intended to guide researchers and drug development professionals in understanding the therapeutic potential and experimental protocols related to this novel anticoagulant.

Mechanism of Action: Targeted Inhibition of the Intrinsic Coagulation Pathway

(R)-Asundexian is a direct, reversible inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1] By selectively targeting FXIa, asundexian is designed to prevent pathologic thrombus formation with a potentially lower risk of bleeding compared to conventional anticoagulants that target downstream factors in the common pathway.[1][2] The intrinsic pathway, initiated by contact activation, is a significant contributor to thrombus growth and stabilization but is thought to play a lesser role in initial hemostasis following tissue injury.[1] This targeted approach aims to uncouple antithrombotic efficacy from bleeding risk, a major challenge with current anticoagulant therapies when combined with antiplatelet agents.[3]





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Figure 1: Mechanism of Action of Asundexian and Antiplatelet Therapy.



Clinical Studies Summary

Two key clinical trial programs, PACIFIC and OCEANIC, have evaluated asundexian in combination with antiplatelet therapy in different patient populations.

PACIFIC-AMI: Acute Myocardial Infarction

The Phase 2 PACIFIC-AMI trial investigated the safety and efficacy of three different doses of asundexian added to dual antiplatelet therapy (DAPT) in patients following an acute myocardial infarction (AMI).

Quantitative Data Summary

Outcome	Asundexian 10 mg (n=397)	Asundexian 20 mg (n=401)	Asundexian 50 mg (n=402)	Placebo (n=401)	Pooled Asundexian vs. Placebo (HR [90% CI])
Main Safety Outcome (BARC type 2, 3, or 5 bleeding)	30 (7.6%)	32 (8.1%)	42 (10.5%)	36 (9.0%)	0.98 (0.71- 1.35)
Efficacy Outcome (CV death, MI, stroke, or stent thrombosis)	27 (6.8%)	24 (6.0%)	22 (5.5%)	22 (5.5%)	1.05 (0.69- 1.61) ¹
FXIa Inhibition at 4 weeks	>70%	>80%	>90%	-	-

¹Comparing pooled asundexian 20 and 50 mg doses with placebo.



Experimental Protocol: PACIFIC-AMI

Figure 2: Experimental Workflow for the PACIFIC-AMI Trial.

- Study Design: A multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, dose-finding Phase 2 trial.
- Patient Population: 1601 patients with a recent acute MI who were planned to be treated with DAPT (aspirin plus a P2Y12 inhibitor).
- Intervention: Patients were randomized within 5 days of their qualifying MI to receive oncedaily oral asundexian (10 mg, 20 mg, or 50 mg) or placebo, in addition to DAPT, for 6 to 12 months.
- Primary Safety Outcome: The main safety outcome was a composite of Bleeding Academic Research Consortium (BARC) type 2, 3, or 5 bleeding.
- Primary Efficacy Outcome: The prespecified efficacy outcome was a composite of cardiovascular death, MI, stroke, or stent thrombosis.
- Pharmacodynamic Assessment: The effect of asundexian on FXIa inhibition was assessed at 4 weeks.

OCEANIC-STROKE: Secondary Stroke Prevention

The Phase 3 OCEANIC-STROKE trial evaluated the efficacy and safety of asundexian in combination with antiplatelet therapy for the prevention of recurrent stroke in patients who had experienced a non-cardioembolic ischemic stroke or a high-risk transient ischemic attack (TIA).

Quantitative Data Summary

Detailed quantitative results from the OCEANIC-STROKE trial are pending presentation at an upcoming scientific congress. The top-line results are summarized below.



Outcome	Asundexian 50 mg + Antiplatelet Therapy	Placebo + Antiplatelet Therapy
Primary Efficacy Endpoint (Ischemic Stroke)	Significantly reduced risk	-
Primary Safety Endpoint (ISTH Major Bleeding)	No significant increase in risk	-

Experimental Protocol: OCEANIC-STROKE

Figure 3: Experimental Workflow for the OCEANIC-STROKE Trial.

- Study Design: A multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, event-driven Phase 3 study.
- Patient Population: Over 12,300 patients with a history of non-cardioembolic ischemic stroke or high-risk TIA.
- Intervention: Patients were randomized to receive once-daily oral asundexian 50 mg or placebo, in combination with standard antiplatelet therapy.
- Primary Efficacy Endpoint: The primary efficacy endpoint was the time to the first occurrence of ischemic stroke.
- Primary Safety Endpoint: The primary safety endpoint was the incidence of International Society on Thrombosis and Haemostasis (ISTH) major bleeding.

Conclusions and Future Directions

The PACIFIC-AMI study demonstrated that asundexian, when added to DAPT, resulted in a dose-dependent inhibition of FXIa without a significant increase in bleeding. The OCEANIC-STROKE trial showed that asundexian 50 mg significantly reduced the risk of recurrent ischemic stroke compared to placebo when added to antiplatelet therapy, without an increased risk of major bleeding.

These findings support the continued investigation of asundexian as a novel antithrombotic agent that may offer a favorable benefit-risk profile in patients requiring both antiplatelet and



anticoagulant therapy. The full results of the OCEANIC-STROKE trial are eagerly awaited to further delineate the role of asundexian in secondary stroke prevention. Future research may also explore the utility of asundexian in other thrombotic conditions where a safer anticoagulant is needed.

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